Ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a synthetic compound that features a unique combination of a pyrrolidine ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery . The presence of both pyrrolidine and triazole rings in its structure allows for diverse interactions with biological targets, making it a versatile scaffold for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 4-azidobutanoate with propargylamine in the presence of a copper(I) catalyst to form the triazole ring via a Huisgen cycloaddition reaction . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets within the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The triazole ring is known for its ability to form stable complexes with metal ions, which can play a role in its mechanism of action . Additionally, the pyrrolidine ring can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Prolinol derivatives
- Triazole-based compounds
Properties
Molecular Formula |
C9H14N4O2 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 1-pyrrolidin-3-yltriazole-4-carboxylate |
InChI |
InChI=1S/C9H14N4O2/c1-2-15-9(14)8-6-13(12-11-8)7-3-4-10-5-7/h6-7,10H,2-5H2,1H3 |
InChI Key |
QSLPYAKEGVNUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2CCNC2 |
Origin of Product |
United States |
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